1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is an organic compound belonging to the class of pyrrolo-pyridines, which are characterized by their fused pyrrole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer progression. The unique structural features of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile contribute to its reactivity and biological efficacy.
The compound can be synthesized from various precursors through established synthetic routes, including cyclization reactions that involve starting materials such as substituted pyrroles and pyridines. It is also commercially available from chemical suppliers for research purposes.
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile falls under the category of heterocyclic compounds. Specifically, it is classified as a nitrogen-containing bicyclic compound with significant implications in pharmacology due to its diverse biological activities.
The synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves several key steps:
In a typical synthetic route, a substituted 4-amino-2-bromo-5-iodopyridine can be reacted with an alkyne to generate key intermediates. Subsequent steps may involve base-mediated reactions to facilitate the formation of the final product with optimal yield and purity .
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile consists of a fused pyrrole and pyridine ring system with a cyano group (-C≡N) attached at the 6-position. This configuration is crucial for its biological activity.
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Functionalization strategies often involve modifying the cyano group or other substituents on the aromatic rings to optimize pharmacological profiles and improve solubility or bioavailability.
The mechanism of action for compounds like 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile often involves:
Studies have demonstrated that derivatives of this compound exhibit potent antitumor activities across various cancer cell lines, indicating its effectiveness in inhibiting critical cellular processes involved in cancer progression.
Relevant physicochemical properties have been evaluated using computational methods to predict drug-like characteristics based on Lipinski's rule of five, indicating favorable profiles for oral bioavailability .
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has significant applications in:
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged nitrogen-containing heterocycle in medicinal chemistry due to its distinct electronic profile and spatial geometry. This bicyclic system fuses a pyrrole ring (five-membered) with a pyridine ring (six-membered) at the [3,2-c] junction, creating a planar structure conducive to π-stacking interactions within biological targets. The core's nitrogen atoms at positions 1 (pyrrolic) and 7 (pyridinic) serve as hydrogen bond acceptors or donors, enabling interactions with key residues in enzyme binding pockets [2] . Its rigidity is particularly advantageous for configurationally constrained drug design, as demonstrated in microtubule-targeting agents where it replaces labile cis-olefin bonds in combretastatin analogs, preventing isomerization-related instability while maintaining bioactive conformation [2].
The scaffold's dipole moment (∼4.5 Debye) enhances solubility relative to carbocyclic analogs, addressing a common limitation in kinase inhibitor development. Computational studies reveal its balanced logP (∼1.8) and polar surface area (∼50 Ų), supporting favorable membrane permeability . Additionally, the C6 position—adjacent to the pyridinic nitrogen—is highly amenable to electrophilic substitution, enabling strategic derivatization such as carbonitrile installation to fine-tune electronic properties and binding affinity [3] [9].
Pyrrolopyridine derivatives have evolved from natural product-inspired analogs to targeted therapeutics over three decades. Early research (1990s–2000s) focused on stilbene mimics like combretastatin A-4 (CA-4), where pyrrolo[3,2-c]pyridine replaced unstable olefins to enhance metabolic stability [2]. This culminated in compounds such as 10t (Table 1), exhibiting sub-micromolar IC₅₀ values (0.12–0.21 µM) against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer lines by inhibiting tubulin polymerization at 3–5 µM concentrations [2].
Table 1: Antiproliferative Activity of Key Pyrrolo[3,2-c]pyridine Derivatives
Compound | Structure | IC₅₀ (µM) HeLa | IC₅₀ (µM) MCF-7 | Primary Target |
---|---|---|---|---|
CA-4 (Lead) | Combretastatin derivative | 0.01 | 0.02 | Tubulin (CBS) |
10t | 6-Indolyl derivative | 0.12 ± 0.02 | 0.21 ± 0.03 | Tubulin (CBS) |
1r | Diarylurea-FMS inhibitor | 0.15–0.78* | 0.21–1.78* | FMS kinase |
Sorafenib | Diarylurea | 7.8 | >10 | Multikinase |
*Range across 13 cancer cell lines [5]
The 2010s witnessed a shift toward kinase inhibition, leveraging the scaffold's ability to occupy ATP-binding pockets. Diarylurea-fused derivatives (e.g., 8g, 9d) achieved nanomolar potency against melanoma (A375P, IC₅₀ < 0.1 µM) by targeting B-Raf and VEGFR pathways [5]. Recently, FMS kinase inhibitors like 1r (IC₅₀ = 30 nM) emerged for ovarian/prostate cancers, suppressing CSF-1R-driven macrophage proliferation at 84 nM in bone marrow-derived macrophages (BMDM) . This evolution underscores the scaffold's adaptability to diverse oncogenic targets.
Functionalization at C6 with a carbonitrile group (-C≡N) is a strategic maneuver to optimize drug-like properties and target engagement. The group's strong electron-withdrawing nature (Hammett σₚ = 1.00) polarizes the scaffold, enhancing hydrogen bonding with residues like Thrα179 and Asnβ349 in tubulin’s colchicine-binding site, as confirmed by molecular docking of carbonitrile-containing analogs [2]. This interaction is critical for disrupting microtubule dynamics, as evidenced by immunostaining assays showing complete microtubule disintegration at 0.12 µM [2].
Table 2: Impact of 6-Carbonitrile on Physicochemical and Binding Properties
Property | 6-Unsubstituted | 6-Carbonitrile | Effect |
---|---|---|---|
Molecular Weight | 129.1 g/mol | 143.15 g/mol | Minimal increase (<15 Da) |
cLogP | 2.1 | 1.3 | Improved hydrophilicity |
H-Bond Acceptors | 2 | 3 | Enhanced interactions with polar residues |
Tubulin Inhibition | IC₅₀ > 5 µM | IC₅₀ = 0.12 µM | 40-fold potency increase |
FMS Kinase Inhibition | IC₅₀ = 210 nM | IC₅₀ = 30 nM | 7-fold potency increase |
Furthermore, the carbonitrile’s compact linear geometry (bond length: 1.16 Å) minimizes steric hindrance while modulating lipophilicity. It reduces cLogP by ∼0.8 units compared to halogens or methyl groups, improving solubility and compliance with Lipinski’s Rule of Five [2] [9]. In kinase inhibitors, the nitrile’s cyano group accepts hydrogen bonds from hinge-region residues (e.g., Cys677 in FMS), conferring selectivity over related kinases—1r exhibits >100-fold selectivity for FMS versus ABL or PDGFR . The group also resists metabolic oxidation, addressing instability issues seen in CA-4 analogs [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: